
Trimethylsulfonium
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Description
Trimethylsulfonium is a sulfonium compound in which the substituents on sulfur are three methyl groups. It is found in the midgut gland of the sea hare, Aplysia brasiliana, and exhibits probable ability to inhibit cholinergic responses. It has a role as an animal metabolite.
Trimethyl sulfonium belongs to the class of organic compounds known as organosulfur compounds. These are organic compounds containing a carbon-sulfur bond.
Scientific Research Applications
Biomarker for Hydrogen Sulfide Production
Recent studies have identified trimethylsulfonium as a potential biomarker for hydrogen sulfide (H₂S) production in humans. H₂S is recognized as a significant gaseous signaling molecule involved in various physiological processes. In a case-control study involving individuals with Down syndrome, urinary levels of this compound were found to be significantly elevated compared to controls, suggesting its utility as a more sensitive biomarker than thiosulfate, the currently used indicator of H₂S production .
Key Findings:
- Study Group: Individuals with Down syndrome exhibited higher urinary this compound levels (4.5 nM) versus controls (3.1 nM), with a p-value of 0.01.
- Clinical Implications: The results indicate that this compound may reflect endogenous H₂S production more accurately than traditional biomarkers .
Metabolic Pathways
This compound is produced from the methylation of dimethylsulfide via the enzyme thioether S-methyltransferase. This pathway highlights its role in sulfur metabolism and suggests that variations in this compound levels could be linked to genetic polymorphisms affecting enzyme activity .
Methylating Agent in Organic Synthesis
This compound salts, such as this compound iodide and bromide, are utilized as electrophilic methylating agents in organic synthesis. These compounds facilitate the methylation of various nucleophiles, including phenols and enolates, expanding their utility in synthesizing biologically active compounds .
Applications in Synthesis:
- Methylation Reactions: this compound salts are effective for introducing methyl groups into organic molecules, enhancing their reactivity and biological activity.
- Case Studies: Research has demonstrated successful methylation using this compound bromide and hydroxide, showcasing its versatility as a reagent .
Herbicide Formulation
This compound is also present in formulations of glyphosate-based herbicides, where it serves as a salt form that enhances the solubility and efficacy of the active ingredient . This application underscores its importance in agricultural practices aimed at weed management.
Environmental Considerations:
- The presence of this compound in herbicides raises questions about its environmental fate and potential toxicity. Studies are ongoing to assess its impact on human health and ecosystems .
Summary Table of Applications
Application Area | Specific Use | Key Findings/Implications |
---|---|---|
Biological Research | Biomarker for Hydrogen Sulfide | Elevated levels in Down syndrome; potential clinical utility |
Organic Synthesis | Methylating agent for nucleophiles | Effective in synthesizing biologically active compounds |
Agriculture | Component of glyphosate herbicides | Enhances efficacy; requires assessment of environmental impact |
Properties
CAS No. |
676-84-6 |
---|---|
Molecular Formula |
C3H9S+ |
Molecular Weight |
77.17 g/mol |
IUPAC Name |
trimethylsulfanium |
InChI |
InChI=1S/C3H9S/c1-4(2)3/h1-3H3/q+1 |
InChI Key |
NRZWQKGABZFFKE-UHFFFAOYSA-N |
SMILES |
C[S+](C)C |
Canonical SMILES |
C[S+](C)C |
physical_description |
Solid |
Related CAS |
17287-03-5 (hydroxide) 2181-42-2 (iodide) 22059-18-3 (nitrate) |
Synonyms |
trimethylsulfonium trimethylsulfonium chloride trimethylsulfonium hydroxide trimethylsulfonium iodide trimethylsulfonium nitrate trimethylsulphonium chloride |
Origin of Product |
United States |
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